N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
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Overview
Description
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the phenylalanine residue, and a morpholine ring attached to the phenyl ring. This compound is used primarily in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the protected phenylalanine with morpholine in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions on the morpholine ring.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 4-(4-morpholinyl)-DL-phenylalanine.
Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.
Scientific Research Applications
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The morpholine ring can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-4-(4-morpholinyl)-L-phenylalanine
- N-Fmoc-4-(4-morpholinyl)-D-phenylalanine
- N-Fmoc-4-(4-piperidinyl)-DL-phenylalanine
Uniqueness
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is unique due to the presence of both the Fmoc protecting group and the morpholine ring. This combination allows for specific interactions and reactions that are not possible with other similar compounds. The DL configuration also provides a racemic mixture, which can be advantageous in certain synthetic and research applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLIMDRKWIEWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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